

11-Dodecen-1-ol CAS number and molecular weight

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Compound of Interest

Compound Name: 11-Dodecen-1-ol

Cat. No.: B1617873

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An In-depth Technical Guide to 11-Dodecen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **11-dodecen-1-ol**, a long-chain fatty alcohol with significance in chemical ecology, particularly as an insect pheromone component. This document details its chemical properties, synthesis methodologies, analytical techniques, and biological relevance, including experimental protocols and pathway diagrams to facilitate further research and development.

Core Properties of 11-Dodecen-1-ol

11-Dodecen-1-ol is an unsaturated fatty alcohol with a terminal double bond. Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	35289-31-7	[1] [2]
Molecular Weight	184.32 g/mol	[1] [2]
Molecular Formula	C ₁₂ H ₂₄ O	[1] [2]
Synonyms	Dodec-11-en-1-ol, 11-Dodecenyl alcohol	[1]

Synthesis of 11-Dodecen-1-ol: Experimental Protocols

The synthesis of **11-dodecen-1-ol** can be achieved through various established organic chemistry reactions. The Wittig and Grignard reactions are two common and effective methods.

Wittig Reaction Synthesis

The Wittig reaction is a reliable method for forming carbon-carbon double bonds, making it suitable for the synthesis of alkenes like **11-dodecen-1-ol**. This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone.

Experimental Protocol: A Generalized Approach

- **Preparation of the Phosphonium Salt:** A suitable phosphonium salt is prepared by reacting triphenylphosphine with an appropriate alkyl halide. For the synthesis of **11-dodecen-1-ol**, a ω -hydroxyalkylphosphonium salt would be a key intermediate.
- **Ylide Formation:** The phosphonium salt is deprotonated using a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) to form the phosphorus ylide.
- **Reaction with Aldehyde:** The ylide is then reacted with an appropriate aldehyde. The choice of reactants is critical for achieving the desired product.
- **Work-up and Purification:** The reaction mixture is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to isolate **11-dodecen-1-ol**. The choice of reaction conditions can influence the stereochemistry of the double bond, yielding either the (Z)- or (E)-isomer.[3]

Grignard Reaction Synthesis

Grignard reactions are fundamental for the formation of carbon-carbon bonds. A highly efficient synthesis of **11-dodecen-1-ol** has been reported using a Grignard reagent.[3]

Experimental Protocol: A Generalized Approach

- **Grignard Reagent Formation:** A Grignard reagent is prepared by reacting an organohalide with magnesium metal in an ether solvent. For synthesizing **11-dodecen-1-ol**, vinylmagnesium bromide is a suitable Grignard reagent.
- **Coupling Reaction:** The Grignard reagent is then coupled with a long-chain halo-alcohol, such as 10-iododecan-1-ol, in the presence of a catalyst like copper(I) iodide.[3]
- **Reaction Quenching and Work-up:** The reaction is quenched with a proton source, typically an aqueous acid solution. The product is then extracted with an organic solvent.
- **Purification:** The extracted product is purified by column chromatography to yield **11-dodecen-1-ol**.

Analytical Methodologies

The identification and quantification of **11-dodecen-1-ol**, particularly in complex biological matrices, are crucial for its study. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Experimental Protocol: General Parameters

- **Sample Preparation:** Samples, such as insect gland extracts or synthetic reaction mixtures, are dissolved in a volatile organic solvent like hexane or dichloromethane.
- **Injection:** A small volume of the sample is injected into the GC inlet, which is heated to ensure volatilization.
- **Chromatographic Separation:** The volatilized compounds are separated on a capillary column (e.g., a non-polar or semi-polar column) based on their boiling points and interactions with the stationary phase. The oven temperature is typically programmed to ramp up to facilitate the separation of compounds with a wide range of volatilities.
- **Mass Spectrometry Detection:** As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron impact) and

fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison to spectral libraries.

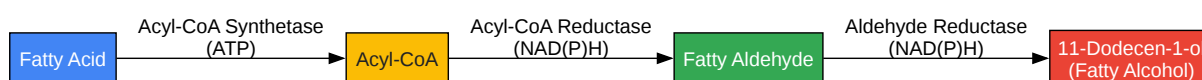
- Data Analysis: The retention time and mass spectrum of the peak corresponding to **11-dodecen-1-ol** are compared with those of an authentic standard for confirmation.

Biological Significance and Pheromonal Activity

11-Dodecen-1-ol and its derivatives have been identified as components of insect sex pheromones.[3] Pheromones are chemical signals that trigger a natural behavioral response in another member of the same species. The study of these compounds is vital for developing species-specific and environmentally friendly pest management strategies.

Biosynthesis of Long-Chain Fatty Alcohols

The biosynthesis of long-chain alcohols like **11-dodecen-1-ol** is linked to fatty acid metabolism. The general pathway involves the reduction of fatty acids.[1] This process is catalyzed by fatty acid reductases and involves the ATP-dependent formation of an acyl intermediate (like acyl-CoA), which is then reduced to an aldehyde and subsequently to an alcohol using NAD(P)H as a cofactor.[1]

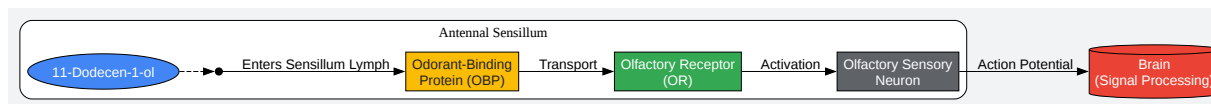


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Caption: Biosynthetic pathway of a fatty alcohol from a fatty acid.

Pheromone Reception and Signaling

The perception of pheromones in insects occurs in specialized sensory neurons housed in antennal sensilla.[4][5] The lipophilic pheromone molecules are thought to enter the sensillum lymph through pores in the cuticle, where they are solubilized and transported by odorant-binding proteins (OBPs) to the olfactory receptors on the dendritic membrane of the sensory neuron.[5] The activation of these receptors initiates a signal transduction cascade that leads to the generation of an action potential, which is then transmitted to the brain.[4]



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Caption: Generalized workflow of insect pheromone reception.

Experimental Assays for Pheromonal Activity

To evaluate the biological activity of **11-dodecen-1-ol** as a pheromone, electrophysiological and behavioral assays are employed.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an entire insect antenna to a volatile stimulus. It is a valuable tool for screening compounds for olfactory activity.

Generalized Experimental Protocol

- **Antenna Preparation:** An antenna is excised from the head of the insect.^[6] The tip and the base of the antenna are placed in contact with two electrodes.^[6]
- **Stimulus Delivery:** A purified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of **11-dodecen-1-ol** is introduced into the airstream for a short duration.
- **Signal Recording:** The change in the electrical potential between the two electrodes (the EAG response) is amplified and recorded.^[6] The amplitude of the response is indicative of the sensitivity of the antennal receptors to the compound.

Behavioral Assays

Behavioral assays are essential to determine if a compound elicits a specific behavioral response in an insect. Wind tunnels are commonly used to study the orientation behavior of

flying insects in response to a pheromone plume.

Generalized Wind Tunnel Protocol

- **Acclimatization:** Insects are placed in the wind tunnel for a period to acclimate to the conditions (airflow, light).
- **Pheromone Source:** A dispenser containing **11-dodecen-1-ol** is placed at the upwind end of the tunnel.
- **Insect Release:** Insects are released at the downwind end of the tunnel.
- **Behavioral Observation:** The flight behavior of the insects, such as taking flight, upwind flight, and casting (zigzagging flight), is observed and recorded.^[7] The percentage of insects exhibiting these behaviors in response to the test compound is compared to a control (solvent only).

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